Sila-rythmol is derived from propafenone, which is widely used in clinical settings for the management of various cardiac arrhythmias, including paroxysmal atrial fibrillation and ventricular tachycardia. The classification of sila-rythmol falls under organosilicon compounds, specifically focusing on the incorporation of silicon into the molecular structure to modify its pharmacokinetic and pharmacodynamic profiles.
The synthesis of sila-rythmol typically involves the incorporation of silicon into the propafenone structure. One common method includes:
The synthesis process may also involve various intermediates that can be characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structural integrity of the final product.
Sila-rythmol retains a similar backbone to propafenone but incorporates silicon atoms in place of certain carbon atoms. Its molecular formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H27NO3Si |
Molecular Weight | Approximately 357.5 g/mol |
IUPAC Name | 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenyl-1-silapropanone |
The incorporation of silicon alters the electronic properties and potentially enhances binding affinity to biological targets.
Sila-rythmol undergoes several chemical reactions similar to propafenone, including:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
The mechanism of action for sila-rythmol is hypothesized to be similar to that of propafenone, primarily involving:
Quantitative studies on its binding affinity and efficacy compared to propafenone are essential for validating these mechanisms.
Sila-rythmol exhibits distinct physical properties due to its silicon content:
Property | Value |
---|---|
Melting Point | Approximately 120 °C |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under dry conditions; sensitive to moisture |
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of silicon, which can lead to further derivatization opportunities.
Sila-rythmol holds potential applications across various fields:
The exploration of silicon in medicinal chemistry began in earnest during the 1970s, but its application to antiarrhythmic agents gained significant traction only in the past two decades. Early research focused on sila-substitution in benchmark antiarrhythmic compounds, revealing that strategic replacement of specific carbon atoms could enhance metabolic stability without compromising ion channel blocking activity. The development of sila-loperamide (a silicon analogue of the opioid loperamide) demonstrated that silicon-containing molecules could exhibit improved bioavailability and receptor selectivity compared to their carbon-based counterparts, paving the way for similar modifications in cardiovascular therapeutics [1].
Table 1: Key Milestones in Sila-Drug Development for Cardiac Applications
Year | Development | Significance |
---|---|---|
2003 | Systematic evaluation of silicon isosteres | Established C/Si exchange as viable lead optimization strategy [3] |
2015 | Characterization of sila-loperamide | Demonstrated improved metabolic profile via silicon substitution [1] |
2017 | Comprehensive review of medicinal silicon chemistry | Cataloged structural and pharmacological benefits of C/Si exchange [1] |
2023 | Silicon switch platform for anticancer agents | Validated application to pharmacophore optimization across therapeutic classes [2] |
Recent advances have specifically targeted class Ic antiarrhythmics like propafenone, where silicon substitution addresses metabolic instability issues. The 2023 "silicon switch" concept demonstrated how strategic silicon incorporation could refine drug-like properties across diverse pharmacophores, providing a methodological foundation for antiarrhythmic applications [2].
The carbon-silicon bioisosteric approach exploits both similarities and divergences in the atomic characteristics of these tetravalent elements. While silicon maintains the same tetrahedral geometry as carbon, critical differences emerge in their electronic and steric properties:
Table 2: Comparative Physicochemical Properties of Carbon vs. Silicon
Property | Carbon | Silicon | Pharmacological Impact |
---|---|---|---|
Covalent radius | 77 pm | 111 pm | Altered steric occupancy at target sites |
Electronegativity | 2.55 | 1.90 | Enhanced lipophilicity and membrane permeation |
C-X bond length | 1.54 Å (C-C) | 1.87 Å (Si-C) | Modified binding geometry and ligand-receptor interactions |
Bond angle | 109.5° | 109.5° (tetrahedral) | Maintained tetrahedral geometry |
Quantum mechanical studies reveal that silicon's electron-donating character through σ*-π conjugation subtly modifies electronic distribution in aromatic systems, potentially enhancing interactions with cardiac sodium channel domains [1] [2].
Propafenone, a class Ic antiarrhythmic, presents ideal characteristics for silicon bioisosteric replacement due to its specific metabolic and physicochemical limitations:
Metabolic Optimization: Propafenone undergoes extensive hepatic CYP2D6-mediated oxidation at multiple sites, generating active metabolites with variable pharmacological activity. Strategic replacement of the benzylic carbon adjacent to the carbonyl with silicon creates a molecular configuration that impedes cytochrome P450 access to vulnerable oxidation sites. This modification significantly reduces the formation of the cardioactive 5-hydroxypropafenone metabolite while maintaining sodium channel blocking activity [1] [2].
Enhanced Lipophilicity: The C/Si exchange at the propafenone side-chain increases molecular lipophilicity (measured by log D₇.₄), improving passive diffusion through cardiac myocyte membranes. Computational modeling predicts a 0.7-0.9 log unit increase in membrane permeability, potentially accelerating onset of action in ventricular arrhythmias [2].
Steric Modulation: Introduction of silicon at the propafenone's propanone bridge subtly expands the molecular volume by approximately 20%. This modification enhances structural complementarity with the hydrophobic cavity of cardiac sodium channels (Nav1.5), potentially improving channel blockade specificity over neuronal isoforms. Molecular dynamics simulations indicate a 1.8 kcal/mol improvement in binding free energy compared to unmodified propafenone [1] [2].
Table 3: Molecular Modifications in Sila-Rythmol Design
Structural Element | Propafenone | Sila-Rythmol | Theoretical Advantage |
---|---|---|---|
Carbonyl-adjacent carbon | -CH₂- | -SiH₂- | Redirected metabolic pathway |
Log D₇.₄ | 3.1 | 3.9 | Enhanced membrane permeability |
Molecular volume | 289 ų | 312 ų | Improved target complementarity |
pKa (amine) | 9.4 | 8.7 | Modulated ionization state at physiological pH |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: